LY 2087101 (N-(4-fluorophenyl)-4-methyl-5-[(thiophen-3-yl)carbonyl]-1,3-thiazol-2-amine) is a synthetic compound classified as a type I positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. This classification signifies its ability to enhance the activity of the α7 nAChR without directly activating the receptor itself. LY 2087101 is a valuable tool in scientific research, particularly in studying the role of α7 nAChRs in various biological processes and disease models [].
LY 2087101, with the chemical identifier 913186-74-0, was developed by Eli Lilly and Company. It falls under the category of positive allosteric modulators (PAMs) for nicotinic acetylcholine receptors. These PAMs enhance the activity of agonists at the receptor sites without directly activating the receptors themselves. The compound has been studied for its potential therapeutic applications in disorders such as Alzheimer's disease and schizophrenia due to its effects on neurotransmission and cognitive function .
The synthesis of LY 2087101 involves a multi-step reaction process. The primary method includes:
The industrial production of LY 2087101 adheres to similar synthetic routes but emphasizes high-purity reagents and controlled conditions to ensure product consistency. Purification methods such as high-performance liquid chromatography (HPLC) are utilized to achieve a purity level of ≥98% .
The molecular formula of LY 2087101 is CHFNS, indicating a complex structure with various functional groups. The compound features:
The three-dimensional conformation of LY 2087101 allows it to fit into the allosteric site of nicotinic acetylcholine receptors, facilitating its role as a potentiator .
LY 2087101 primarily undergoes substitution reactions due to its reactive functional groups. Key reactions include:
Common reagents for these reactions may include halogenating agents or nucleophilic compounds that can interact with the thiazole or thienyl rings .
The products formed from these reactions depend on the specific reagents used. For instance, halogenation can yield various halogenated derivatives of LY 2087101, which may possess altered pharmacological properties.
LY 2087101 acts primarily as an allosteric potentiator of nicotinic acetylcholine receptors, enhancing agonist-induced responses at α7 nAChRs. The mechanism involves:
This mechanism is crucial for enhancing neurotransmission, particularly in conditions where acetylcholine levels are suboptimal .
LY 2087101 demonstrates solubility in DMSO at concentrations up to 20 mg/ml, facilitating its use in laboratory settings. Storage conditions recommend refrigeration at +4°C to maintain stability .
LY 2087101 exhibits several notable physical and chemical properties:
These properties are critical for its application in both laboratory research and potential therapeutic development .
LY 2087101 has been explored for various applications in neuroscience and pharmacology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3